2,3-Dimethyl-6-nitroaniline

Overview

Description

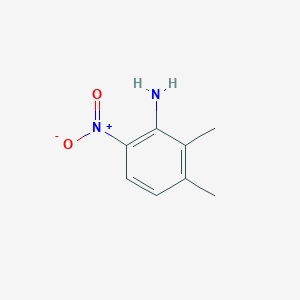

2,3-Dimethyl-6-nitroaniline is an aromatic compound with the molecular formula C8H10N2O2. It is also known as 6-Nitro-2,3-xylidine. This compound is characterized by the presence of two methyl groups and a nitro group attached to an aniline ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

2,3-Dimethyl-6-nitroaniline is an aromatic compound used in the study of C-H pi interactions and pi-pi stacking . The primary targets of this compound are likely to be proteins or enzymes that interact with aromatic compounds.

Mode of Action

Given its aromatic nature, it may interact with its targets through pi-pi stacking, a non-covalent interaction between aromatic rings .

Pharmacokinetics

It is known to exhibit solubility in water, ethanol, and acetone , which may influence its bioavailability and distribution within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-6-nitroaniline can be synthesized through several methods. One common method involves the nitration of 2,3-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous nitration process. This method ensures a consistent supply of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 2,3-Dimethyl-6-aminoaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,3-Dimethyl-6-nitroaniline is utilized in a wide range of scientific research applications:

Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

- 2,4-Dimethyl-6-nitroaniline

- 2,3-Dichloro-6-nitroaniline

- 2,3-Dimethoxy-6-nitroaniline

Comparison: 2,3-Dimethyl-6-nitroaniline is unique due to the specific positioning of its methyl and nitro groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it exhibits distinct chemical and physical properties that make it suitable for specific applications in research and industry .

Biological Activity

2,3-Dimethyl-6-nitroaniline is an organic compound that belongs to the class of nitroanilines. Its biological activity has been studied in various contexts, including its pharmacological potential and interactions with biological systems. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H10N2O2. It features a nitro group (-NO2) attached to an aniline ring, which is further substituted with two methyl groups at the 2 and 3 positions. This specific arrangement of substituents contributes to its unique chemical properties and biological activity.

Nitro Group Reactivity

The nitro group in this compound can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to the parent compound. The reduction process can be facilitated by various reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.

Hydrogen Bonding Interactions

Research indicates that this compound can form hydrogen bonds with other molecules, which plays a significant role in its biological interactions. For instance, N-H···O and C-H···O hydrogen bonds have been identified in its crystal structure, suggesting that these interactions could influence its solubility and reactivity in biological systems .

Cytotoxicity

Cytotoxic effects have been observed in several studies involving nitroanilines. For example, research on structurally related compounds indicates that they can induce apoptosis in cancer cells through various signaling pathways. The cytotoxicity of this compound may be evaluated using assays such as MTT or LDH release assays to assess cell viability and membrane integrity.

Case Studies

-

Antiviral Activity

A study investigated the antiviral properties of nitroanilines against HIV-1 variants. While this compound was not directly tested, related compounds showed promising results in inhibiting viral replication by targeting reverse transcriptase . -

Toxicological Assessments

Toxicological studies have assessed the safety profile of nitroanilines in animal models. For instance, a 90-day oral toxicity study identified a no-observed-adverse-effect level (NOAEL) for related compounds at doses comparable to those expected for this compound . Such studies are crucial for understanding the potential risks associated with exposure to these compounds.

Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against bacterial strains; further studies needed |

| Cytotoxicity | Induces apoptosis; assessed through cell viability assays |

| Antiviral | Related compounds show activity against HIV-1; direct testing required |

| Toxicology | NOAEL established in animal studies; safety profile under investigation |

Properties

IUPAC Name |

2,3-dimethyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFYPFWBLCARLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344472 | |

| Record name | 2,3-Dimethyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59146-96-2 | |

| Record name | 2,3-Dimethyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features and intermolecular interactions observed in 2,3-Dimethyl-6-nitroaniline?

A1: this compound (C8H10N2O2) exhibits a nearly planar structure with the non-hydrogen atoms lying approximately in the same plane []. This conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. Notably, the molecules engage in various intermolecular interactions, including N—H⋯O hydrogen bonds, C—H⋯π interactions, and π⋯π stacking interactions []. These interactions contribute to the formation of a three-dimensional network structure in the solid state.

Q2: How is this compound utilized in organic synthesis?

A2: this compound serves as a valuable starting material for synthesizing sulfonated derivatives, which are important intermediates in various chemical processes []. For example, it can be converted into 2,3-dimethyl-6-nitrobenzenesulfonyl chloride, which upon hydrolysis and reduction yields 6-amino-2,3-dimethylbenzenesulfonic acid []. This sulfonic acid derivative holds potential applications in dye chemistry and as a building block for other functional molecules.

Q3: Have computational studies been conducted on this compound? What insights have they provided?

A3: Yes, computational studies employing quantum mechanical calculations have been performed on this compound and its aminonitromethylbenzene analogs []. These studies have revealed valuable information about the nature and strength of intermolecular interactions, particularly hydrogen bonding. The calculations demonstrated that not all short distances typically classified as hydrogen bonds based on geometry necessarily exhibit bonding character []. This highlights the importance of considering both geometric and energetic factors when analyzing intermolecular interactions.

Q4: Are there any chiral derivatives of this compound with potential applications in asymmetric catalysis?

A4: While this compound itself is not chiral, it can be used as a precursor to synthesize chiral derivatives like 4,5-Dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide []. This compound and its atropisomers have shown promise as chiral catalysts in the Strecker reaction, an important method for synthesizing enantiomerically enriched α-amino acids []. This highlights the potential of using this compound derivatives in developing novel asymmetric catalytic methodologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.